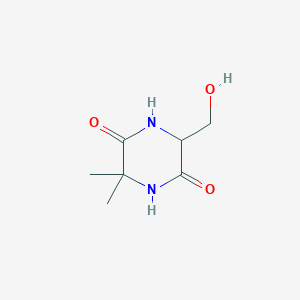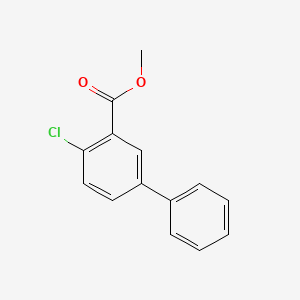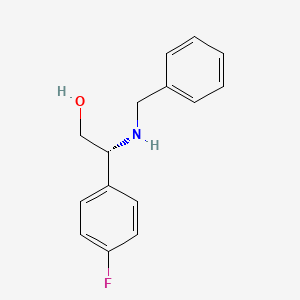
6-(Hydroxymethyl)-3,3-dimethyl-2,5-piperazinedione
Vue d'ensemble
Description
6-(Hydroxymethyl)-3,3-dimethyl-2,5-piperazinedione (HMDMP) is a chemical compound composed of six carbon atoms, three hydrogen atoms, three methyl groups, one hydroxymethyl group, and two piperazine rings. It was first synthesized in the laboratory in the 1970s and has since been studied for its potential uses in the scientific and medical fields. HMDMP is of particular interest due to its unique structure, which allows it to interact with a variety of molecules.
Applications De Recherche Scientifique
6-(Hydroxymethyl)-3,3-dimethyl-2,5-piperazinedione has been studied for its potential use in a variety of scientific and medical applications. It has been studied for its potential use in the development of new drugs and therapies, as well as its potential to act as a catalyst in chemical reactions. It has also been studied for its potential to act as a molecular switch, which could be used to control the activity of a variety of molecules. Additionally, 6-(Hydroxymethyl)-3,3-dimethyl-2,5-piperazinedione has been studied for its potential to act as a photosensitizer, which could be used to detect and monitor the presence of certain molecules.
Mécanisme D'action
6-(Hydroxymethyl)-3,3-dimethyl-2,5-piperazinedione has been studied for its ability to interact with a variety of molecules. It has been found to interact with proteins, lipids, and DNA, as well as other molecules. The exact mechanism of action of 6-(Hydroxymethyl)-3,3-dimethyl-2,5-piperazinedione is not yet fully understood, but it is believed to involve the formation of a covalent bond between the molecule and the target molecule. This covalent bond is believed to be responsible for the interaction between the two molecules, allowing for the desired activity to take place.
Biochemical and Physiological Effects
6-(Hydroxymethyl)-3,3-dimethyl-2,5-piperazinedione has been studied for its potential to affect biochemical and physiological processes. It has been found to have an inhibitory effect on the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory molecules. Additionally, it has been found to have an inhibitory effect on the enzyme acetylcholinesterase (AChE), which is involved in the breakdown of the neurotransmitter acetylcholine. Additionally, 6-(Hydroxymethyl)-3,3-dimethyl-2,5-piperazinedione has been found to have an inhibitory effect on the enzyme monoamine oxidase (MAO), which is involved in the breakdown of the neurotransmitter serotonin.
Avantages Et Limitations Des Expériences En Laboratoire
6-(Hydroxymethyl)-3,3-dimethyl-2,5-piperazinedione has several advantages for use in laboratory experiments. It is relatively easy to synthesize, and its unique structure makes it useful for a variety of applications. Additionally, it is non-toxic and can be synthesized in a variety of ways. However, there are some limitations to its use in laboratory experiments. Its structure can make it difficult to isolate, and it can be difficult to work with due to its instability. Additionally, its potential for toxicity must be taken into consideration when using it in laboratory experiments.
Orientations Futures
6-(Hydroxymethyl)-3,3-dimethyl-2,5-piperazinedione has potential for use in a variety of scientific and medical applications. In the future, it could be used to develop new drugs and therapies, as well as to act as a molecular switch or photosensitizer. Additionally, it could be used to study biochemical and physiological processes, such as the inhibition of enzymes involved in the production of inflammatory molecules and neurotransmitters. Additionally, it could be used to study the interaction between molecules, as well as to detect and monitor the presence of certain molecules. Finally, it could be used to study the potential for toxicity, as well as to improve the stability of compounds.
Propriétés
IUPAC Name |
6-(hydroxymethyl)-3,3-dimethylpiperazine-2,5-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N2O3/c1-7(2)6(12)8-4(3-10)5(11)9-7/h4,10H,3H2,1-2H3,(H,8,12)(H,9,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSBWKKMERSIYMS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(=O)NC(C(=O)N1)CO)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(Hydroxymethyl)-3,3-dimethyl-2,5-piperazinedione | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1-[(Cyclopentylamino)methyl]cyclohexan-1-ol](/img/structure/B1464169.png)




![2-[3-(2-Hydroxyethyl)-2-oxo-2,3-dihydro-1H-benzimidazol-1-yl]acetic acid](/img/structure/B1464176.png)
![tert-Butyl 3-(hydroxymethyl)-2-azabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B1464177.png)

![7-Benzyl-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B1464179.png)
![tert-Butyl 4-[5-bromo-2-(tert-butyl)-4-pyrimidinyl]-1-piperidinecarboxylate](/img/structure/B1464181.png)
![2-[(E)-1-Benzoyl-2-(dimethylamino)ethenyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B1464183.png)
![Methyl 2-[4-(4-aminophenoxy)phenyl]-2-(4-aminophenyl)acetate](/img/structure/B1464187.png)
![5-Amino-1-[(4-methyl-2-morpholinyl)methyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B1464189.png)